molecular formula C5H10N2O4 B14155500 (2S,4S)-2,4-Diaminoglutaric acid CAS No. 73464-43-4

(2S,4S)-2,4-Diaminoglutaric acid

Cat. No.: B14155500
CAS No.: 73464-43-4
M. Wt: 162.14 g/mol
InChI Key: LOPLXECQBMXEBQ-HRFVKAFMSA-N
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Description

(2S,4S)-2,4-Diaminopentanedioic acid is a chiral amino acid derivative with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Diaminopentanedioic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of chiral catalysts or auxiliaries to achieve enantioselective synthesis. For example, the synthesis can involve the use of chiral amines or amino acids as starting materials, followed by a series of protection, deprotection, and coupling reactions .

Industrial Production Methods: Industrial production of (2S,4S)-2,4-Diaminopentanedioic acid often involves large-scale enantioselective synthesis using advanced techniques such as preparative chromatography, crystallization-based methods, and membrane resolution methods . These methods ensure high purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-2,4-Diaminopentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products:

Scientific Research Applications

(2S,4S)-2,4-Diaminopentanedioic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets. For example, it can inhibit certain enzymes by mimicking the transition state of the substrate, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

  • (2S,4R)-2,4-Diaminopentanedioic acid
  • (2R,4S)-2,4-Diaminopentanedioic acid
  • (2R,4R)-2,4-Diaminopentanedioic acid

Comparison: Compared to its diastereomers, (2S,4S)-2,4-Diaminopentanedioic acid exhibits unique conformational preferences and reactivity. Its specific stereochemistry allows for distinct interactions with biological molecules, making it a valuable tool in stereochemical studies and drug design . The differences in stereochemistry also influence the compound’s physical properties, such as solubility and melting point, which can affect its practical applications .

Properties

CAS No.

73464-43-4

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S,4S)-2,4-diaminopentanedioic acid

InChI

InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1

InChI Key

LOPLXECQBMXEBQ-HRFVKAFMSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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